molecular formula C12H16N2 B2600315 N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 878025-82-2

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B2600315
CAS No.: 878025-82-2
M. Wt: 188.274
InChI Key: DPCMPFLXANRCAX-UHFFFAOYSA-N
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Description

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydroquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5,6,7,8-tetrahydroquinoline in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through column chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted tetrahydroquinolines .

Scientific Research Applications

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroquinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-9-4-2-8-13-12(9)11(5-1)14-10-6-7-10/h2,4,8,10-11,14H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMPFLXANRCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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